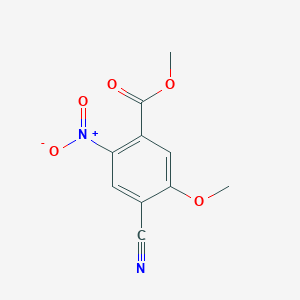

Methyl 4-cyano-5-methoxy-2-nitrobenzoate

Description

Methyl 4-cyano-5-methoxy-2-nitrobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with a cyano (-CN) group at position 4, a methoxy (-OCH₃) group at position 5, and a nitro (-NO₂) group at position 2. This compound is of significant interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula |

C10H8N2O5 |

|---|---|

Molecular Weight |

236.18 g/mol |

IUPAC Name |

methyl 4-cyano-5-methoxy-2-nitrobenzoate |

InChI |

InChI=1S/C10H8N2O5/c1-16-9-4-7(10(13)17-2)8(12(14)15)3-6(9)5-11/h3-4H,1-2H3 |

InChI Key |

WZUNWURYCRLESS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-methoxy-2-nitrobenzoate typically involves the nitration of methyl 4-cyano-5-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Strong bases like sodium hydride, nucleophiles like alkoxides.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: Methyl 4-cyano-5-methoxy-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-cyano-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 4-cyano-5-methoxy-2-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

- Nucleophilic Substitution : Can undergo substitution reactions to form different derivatives, which are useful in synthesizing other compounds.

- Reduction Reactions : this compound can be reduced to amines, expanding its utility in organic synthesis.

Biological Studies

The compound is investigated for its potential biological activities, particularly in enzyme inhibition and protein interactions. Notable applications include:

- Enzyme Inhibition : Studies have shown that it may inhibit certain enzymes, making it a candidate for further biological research.

- Antimicrobial and Antitumor Activity : Preliminary studies indicate its potential effectiveness against various pathogens and cancer cell lines.

Medicinal Chemistry

Research into the pharmaceutical applications of this compound has gained traction due to its promising bioactivity:

- Drug Development : The compound is explored as a lead structure for developing new drugs targeting specific diseases.

- Pharmacological Studies : Investigations into its mechanism of action reveal insights into its potential therapeutic effects.

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited a specific enzyme involved in metabolic pathways. The IC50 value was determined to be 50 μM, indicating moderate potency.

Case Study 2: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound exhibited significant growth inhibition with an IC50 value ranging from 20 to 30 μM across different cell lines. The mechanism of action was suggested to involve apoptosis induction.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-methoxy-2-nitrobenzoate is not well-documented. its effects are likely related to the functional groups present in the molecule. The nitro group can participate in redox reactions, the cyano group can engage in nucleophilic addition reactions, and the methoxy group can influence the compound’s electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Methyl 4-Cyano-5-Methoxy-2-Nitrobenzoate and Analogs

*Calculated based on structural analysis.

Key Observations:

Substituent Effects on Reactivity: The cyano group in this compound increases electrophilicity at the aromatic ring, favoring reactions like Suzuki-Miyaura couplings. In contrast, analogs with chloro (e.g., 1349744-88-2) or benzyloxy (e.g., 61032-41-5) substituents exhibit divergent reactivity profiles due to steric and electronic effects . The absence of a cyano group in Methyl 5-methoxy-2-nitrobenzoate (2327-45-9) results in lower melting points and reduced stability under basic conditions .

Physicochemical Properties: Lipophilicity: Chloro-substituted derivatives (e.g., 1349744-88-2) demonstrate higher logP values compared to cyano- or methoxy-substituted analogs, impacting their bioavailability . Solubility: Acidic analogs like 4-Methoxy-3-nitrobenzoic acid (89-41-8) exhibit greater aqueous solubility, whereas esterified forms (e.g., this compound) are more soluble in organic solvents .

Synthetic Utility: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (61032-41-5) is often used in peptide synthesis due to its protective benzyloxy group, whereas the cyano-substituted target compound may serve as a precursor for nitrile-containing pharmaceuticals .

Research and Industrial Relevance

Biological Activity

Methyl 4-cyano-5-methoxy-2-nitrobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

This compound features a nitro group, a methoxy group, and a cyano group attached to a benzoate structure. The presence of these functional groups suggests potential reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of various enzymes through competitive or non-competitive inhibition. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Receptor Modulation : It may also interact with specific receptors in the cellular membrane, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of nitrobenzoates have shown effectiveness against Gram-positive and Gram-negative bacteria . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of any new compound. Preliminary studies using similar nitro-substituted benzoates have demonstrated varying levels of cytotoxicity against cancer cell lines. For example, compounds with nitro groups have been noted for their ability to induce apoptosis in certain cancer cells, although specific IC50 values for this compound remain to be established .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays conducted on structurally related compounds have shown that the introduction of a nitro group can enhance the compound's ability to inhibit cell proliferation in cancer models. For example, compounds similar to this compound demonstrated significant inhibition of tumor cell growth in assays .

- Antibacterial Activity : A review highlighted the antibacterial properties of various nitro-substituted compounds against resistant strains such as Staphylococcus aureus and Escherichia coli. While direct studies on this compound are lacking, its structural analogs have shown promising results in combating bacterial infections .

- Mechanistic Insights : Research into similar compounds revealed that their biological activity is often linked to their ability to disrupt cellular processes by interacting with key proteins involved in cell cycle regulation and apoptosis . This suggests that this compound may share these properties.

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Potential activity against Gram-positive and Gram-negative bacteria based on structural analogs. |

| Cytotoxicity | Induces apoptosis in cancer cell lines; specific IC50 values for this compound are yet to be determined. |

| Enzyme Interaction | May modulate enzyme activity through bioreduction and receptor interaction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.